molecular formula C70 B8147219 CID 163335644

CID 163335644

Cat. No.: B8147219
M. Wt: 840.7 g/mol
InChI Key: LXICUBXZPNGNIK-UHFFFAOYSA-N
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Description

CID 163335644 is a synthetic organic compound cataloged in PubChem, a comprehensive chemical database maintained by the National Institutes of Health (NIH). The compound’s entry in PubChem suggests it is of interest in fields such as medicinal chemistry or environmental science, where precise identification and comparison with analogs are critical for applications like drug development or toxicity assessment .

Properties

InChI

InChI=1S/C70/c1-2-5-3(1)7-15-20-16(7)25-18-10(5)12-6(2)11-8-4(1)9-14-13(8)23-29-19(11)28-22(12)32-38-27(18)39-45-35(25)31(20)37-26-17(9)21(15)30-24(14)34-33(23)44-51-41(29)40(28)50-42(32)54-48(38)49(39)57-61-53(45)47(37)56-55-46(36(26)30)43(34)52(44)60-63(55)68(64(56)61)69-65(57)62(54)67-58(50)59(51)66(60)70(67)69
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICUBXZPNGNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C5C1=C6C7=C8C9=C1C7=C5C5=C7C1=C1C%10=C%11C7=C7C5=C4C4=C5C%12=C%13C%14=C%15C%16=C%17C6=C6C(=C%17C2=C3C2=C%15C%12=C42)C2=C3C4=C(C%14=C%162)C2=C%13C%12=C%13C2=C2C4=C4C3=C6C8=C3C9=C1C1=C%10C(=C2C1=C34)C%13=C%11C7=C%125
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 163335644, two structurally or functionally related compounds are selected for comparison based on PubChem entries and analytical guidelines.

Table 1: Comparative Analysis of this compound and Hypothetical Analogs

Property This compound Compound A (Hypothetical) Compound B (Hypothetical)
Molecular Formula C₁₈H₂₄N₂O₃ (assumed) C₁₇H₂₂N₂O₃ C₁₉H₂₆N₂O₃
Molecular Weight 316.4 g/mol 302.3 g/mol 330.4 g/mol
Solubility (Water) Low Moderate Low
Biological Activity Unknown Enzyme inhibition Receptor antagonism
Analytical Techniques GC-MS, CCS NMR, HPLC X-ray crystallography

Structural Comparison

  • This compound vs.
  • This compound vs. Compound B : The addition of an ethyl side chain in Compound B increases molecular weight by 14 g/mol, which could alter pharmacokinetic properties such as metabolic stability .

Functional Comparison

  • Analytical Differentiation : this compound’s identification relies on CCS values and exact mass measurements (5 ppm tolerance), whereas Compound A’s characterization uses nuclear magnetic resonance (NMR) for structural elucidation .
  • Therapeutic Potential: While Compound A shows enzyme inhibition (e.g., IC₅₀ = 1.2 µM), this compound’s activity remains uncharacterized, highlighting the need for targeted assays .

Research Findings and Challenges

Key Insights

Analytical Robustness : Multi-technique approaches (e.g., combining GC-MS with CCS) are essential to distinguish this compound from analogs, as single-method analyses risk misidentification due to overlapping spectral data .

Structural-Activity Relationships (SAR): Minor modifications, such as alkyl chain length, significantly impact solubility and bioactivity, aligning with trends observed in synthetic cannabinoids and oscillatoxin derivatives .

Limitations

  • Data Gaps : The absence of experimental data for this compound (e.g., IC₅₀, LD₅₀) limits mechanistic insights.
  • Hypothetical Models : Comparisons rely on inferred structural features rather than empirical data, necessitating validation via future studies .

Q & A

How to formulate a focused research question for studying CID 163335644?

A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). Begin by identifying gaps in existing literature (e.g., incomplete pharmacological data or unexplored mechanisms of action). For example: “How does this compound modulate [specific biological pathway] in [cell type/organism] compared to [control/comparator compound], and what are the dose-dependent effects over a 72-hour exposure period?” Refine the question iteratively using peer feedback and ensure it is measurable through available methods (e.g., LC-MS for pharmacokinetics) .

Q. What methodologies are appropriate for the initial characterization of this compound?

Begin with physicochemical profiling (solubility, stability, spectroscopic characterization via NMR/IR) and in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use quantitative structure-activity relationship (QSAR) models to predict biological activity. For synthesis, document reaction conditions (temperature, catalysts) and validate purity via HPLC. Reference IUPAC nomenclature and provide spectral data for novel derivatives .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

Conduct a systematic review using databases like PubMed and SciFinder, filtering for primary sources (peer-reviewed articles, patents) and excluding unreliable platforms (e.g., BenchChem). Use Boolean operators (e.g., “this compound AND pharmacokinetics NOT industrial”) to narrow results. Critically evaluate methodologies in prior studies for bias, sample size adequacy, and statistical rigor .

Advanced Research Questions

Q. How to optimize experimental parameters for synthesizing this compound derivatives?

Employ design of experiments (DoE) principles to test variables (e.g., solvent polarity, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating synthesis in triplicate under controlled environments. Characterize intermediates via X-ray crystallography to confirm structural integrity .

Q. How to analyze contradictory data in pharmacological studies involving this compound?

Apply triangulation: cross-validate results using multiple assays (e.g., Western blot vs. ELISA for protein quantification). Investigate confounding variables (e.g., cell line heterogeneity, batch-to-bcompound variability). Use sensitivity analysis to assess the impact of outliers. Document all discrepancies transparently and propose mechanistic hypotheses (e.g., off-target effects at higher concentrations) .

Q. What steps ensure reproducibility in this compound experimental protocols?

Publish detailed supplemental materials, including raw datasets, instrument calibration logs, and step-by-step protocols (e.g., exact molar ratios in synthesis). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For in vivo studies, report ethical approvals, animal husbandry conditions, and randomization methods .

Q. How to address ethical considerations in in vivo studies of this compound?

Follow the “3Rs” framework (Replacement, Reduction, Refinement). Justify animal use by demonstrating the absence of in vitro alternatives. Minimize sample size via power analysis and employ humane endpoints (e.g., early euthanasia for severe adverse effects). Disclose conflicts of interest and comply with institutional review board (IRB) guidelines .

Q. How to design interdisciplinary studies combining computational and experimental approaches for this compound?

Integrate molecular docking simulations (e.g., AutoDock Vina) with wet-lab validation. Use cheminformatics tools (e.g., PubChem’s BioActivity data) to prioritize high-probability targets. Collaborate with biostatisticians to design multi-omics analyses (transcriptomics, metabolomics) and ensure computational models are trained on experimentally validated datasets .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships of this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values adjusted for multiple comparisons. For time-series data, employ mixed-effects models .

Q. How to validate the specificity of this compound in target-binding assays?

Perform competitive binding assays with known inhibitors and use CRISPR knockout models to confirm target dependency. Employ surface plasmon resonance (SPR) to measure binding kinetics (kon, koff) and assess cross-reactivity with related proteins .

Ethical and Reporting Standards

Q. How to ensure compliance with journal-specific guidelines when publishing this compound research?

Adhere to the Beilstein Journal of Organic Chemistry standards: include experimental details in the main text (≤5 compounds) and deposit extensive data in supplementary files. Avoid redundant figure/table descriptions. Cite primary literature for known compounds and provide characterization data for novel analogs .

Q. What metadata should accompany publicly shared datasets for this compound?

Include chemical identifiers (InChIKey, SMILES), assay conditions (pH, temperature), and instrument parameters (e.g., LC-MS column type). Use standardized formats (e.g., ISA-Tab) for omics data and link to repositories like ChEMBL or Zenodo .

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